molecular formula C23H39ClO2 B14078588 4-(Chloromethyl)-1,2-bis(octyloxy)benzene

4-(Chloromethyl)-1,2-bis(octyloxy)benzene

Cat. No.: B14078588
M. Wt: 383.0 g/mol
InChI Key: SMPRBZDBERRLTE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,2-bis(octyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and two octyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene typically involves the chloromethylation of 1,2-bis(octyloxy)benzene. This can be achieved through the reaction of 1,2-bis(octyloxy)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,2-bis(octyloxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: The major product is the corresponding benzoic acid derivative.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Chloromethyl)-1,2-bis(octyloxy)benzene has several scientific research applications:

    Materials Science: It is used as a precursor in the synthesis of polymers and advanced materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its ability to undergo specific chemical transformations.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds. This reactivity is facilitated by the electron-donating effects of the octyloxy groups, which stabilize the intermediate carbocation formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(chloromethyl)benzene: Similar in structure but lacks the octyloxy groups, leading to different reactivity and applications.

    1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene:

    4-(Chloromethyl)benzoic acid: Contains a carboxylic acid group instead of octyloxy groups, resulting in different chemical behavior.

Uniqueness

4-(Chloromethyl)-1,2-bis(octyloxy)benzene is unique due to the presence of both chloromethyl and octyloxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C23H39ClO2

Molecular Weight

383.0 g/mol

IUPAC Name

4-(chloromethyl)-1,2-dioctoxybenzene

InChI

InChI=1S/C23H39ClO2/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18,20H2,1-2H3

InChI Key

SMPRBZDBERRLTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCC

Origin of Product

United States

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